molecular formula C16H26N4O B2527380 1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea CAS No. 1448061-29-7

1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Cat. No. B2527380
CAS RN: 1448061-29-7
M. Wt: 290.411
InChI Key: OEICCUIDUUGWHL-UHFFFAOYSA-N
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Description

Structural Consequences of 1,4-Cyclohexanedicarboxylate Cis/Trans Isomerism in Uranyl Ion Complexes

The study explores the use of trans-1,4-cyclohexanedicarboxylic acid and its isomeric forms in the synthesis of uranyl ion complexes. The research demonstrates that the isomeric forms of 1,4-cyclohexanedicarboxylate can lead to a variety of complex architectures, ranging from one-dimensional to three-dimensional frameworks, depending on the experimental conditions and the presence of additional metal cations or bipyridine. The paper also discusses the solid-state uranyl emission properties of the complexes, noting a trend where complexes with O6 equatorial environments exhibit blue-shifted maxima compared to those with O5 environments .

Synthesis and Identification of Products Derived from the Metabolism of Carcinostatic Urea by Rat Liver Microsomes

This research identifies the metabolites produced by the liver microsomal metabolism of a specific carcinostatic urea compound. The study reveals that the metabolism involves cytochrome P-450-dependent monohydroxylation at various positions on the cyclohexyl ring and the formation of an alpha-hydroxy metabolite. The paper also reports on the increased hydroxylation rate in microsomes from rats and mice pretreated with phenobarbital, indicating the inducibility of the metabolic process .

Mechanistic Studies in the Chemistry of Urea

The paper discusses the reaction of urea and 1,3-dimethylurea with cyclohexane-1,2-dione in an acid medium, leading to the formation of compounds with ten-membered rings. It also examines the reaction of imidazolidin-2-one with various α-diketones, noting that while some reactions do not yield isolable products, others result in the formation of compounds with ten-membered rings. This research contributes to the understanding of the chemistry of urea and its derivatives .

Structures of Cyclohexyl-1 [(Cycloalkylamino-4 Pyridyl-3)sulfonyl]-3 Urea

The study provides structural analysis of two cyclohexyl-1 [(cycloalkylamino-4 pyridyl-3)sulfonyl]-3 urea compounds. It describes the disorder observed in the cycloalkyl groups and the intramolecular hydrogen bonding present in the molecules. The research also discusses the potential of these compounds as inhibitors of the Na+/K+/2Cl- co-transporter, highlighting their pharmacokinetic properties and potential as long-acting inhibitors .

Flexible 1-[(2-Aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Novel Acetylcholinesterase Inhibitors

This paper reports on the synthesis and biochemical evaluation of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors. The study aims to optimize the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit for better inhibitory activity. The findings suggest that a non-aromatic cyclohexyl group can be as effective as an aromatic benzyl group, indicating that aromaticity is not a prerequisite for activity .

Scientific Research Applications

Environmental and Health Monitoring

  • Exposure Assessment : Studies on cyclohexane derivatives, such as DINCH (diisononyl cyclohexane-1,2-dicarboxylate), have been conducted to assess environmental exposure and potential health impacts. For instance, Silva et al. (2013) measured the urinary concentrations of oxidative metabolites of DINCH in U.S. adults, suggesting these metabolites can be used as biomarkers for exposure assessment even at environmental exposure levels (Silva et al., 2013).

Biochemical and Pharmacological Research

  • Metabolism and Excretion Studies : Research on the metabolism and excretion of cyclohexane derivatives has provided insights into their biochemical behavior and potential health effects. For example, research has been conducted on the absorption, metabolism, and excretion of MK-0524, a prostaglandin D2 receptor antagonist, highlighting the pathways and metabolites involved in human subjects (Karanam et al., 2007).

Toxicology and Safety Assessment

  • Biomonitoring and Health Risks : Studies on the urinary excretion of metabolites related to cyclohexane exposure in specific populations, such as infants in special care units, highlight the importance of monitoring potential health risks associated with exposure to cyclohexane derivatives (Mills & Walker, 1990).

Diagnostic and Therapeutic Applications

  • Renal Cell Carcinoma Biomarkers : Research into volatile organic compounds (VOCs) in urine has identified potential biomarkers for diseases such as renal cell carcinoma. This demonstrates the diagnostic applications of metabolite analysis, which could be related to the broader field of cyclohexane derivative research (Wang et al., 2016).

Mechanism of Action

Indazole and imidazole are both heterocyclic aromatic organic compounds. They are part of many biologically active compounds and drugs .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper storage .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as medicine, materials science, or another field, future research could involve further studying its properties, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

1-cyclohexyl-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-20-15-10-6-5-9-13(15)14(19-20)11-17-16(21)18-12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEICCUIDUUGWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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